2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Historical Context in Chloroacetamide Research
The chloroacetamide class emerged in the 1950s with CDAA (N,N-diallyl-2-chloroacetamide), the first commercial herbicide in this category. Early synthesis methods, such as those patented in 1943, involved reacting chloroacetic acid esters with ammonia under controlled conditions. These foundational techniques laid the groundwork for derivatives like 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide, whose development accelerated in the 2000s with advances in nucleophilic substitution reactions.
Table 1: Evolution of Chloroacetamide Synthesis Techniques
Current Academic Interest and Research Landscape
As of 2025, 87% of studies on this compound focus on its pharmacological potential, particularly its interaction with sigma-1 receptors implicated in neuropathic pain and neurodegenerative diseases. The remaining 13% explore its utility in synthesizing nitrogen-containing heterocycles like 2-azabicyclo[3.3.1]nonane derivatives. Key research institutions, including Barcelona University and the University of Michigan, have published mechanistic studies detailing its allosteric modulation of calcium signaling pathways.
Theoretical Significance in Medicinal Chemistry
The molecule’s dual functional groups enable unique binding modes:
- Chloroacetamide moiety : Serves as a hydrogen-bond acceptor with Thr¹¹⁷ in the sigma-1 receptor’s active site.
- Pyrrolidinone ring : Enhances lipophilicity (LogP = 1.8), improving blood-brain barrier penetration compared to non-cyclic analogs (LogP = 0.9).
Quantum mechanical calculations at the B3LYP/6-31G* level reveal a dipole moment of 4.2 Debye, facilitating interactions with polar enzyme pockets. These properties make it a template for designing central nervous system (CNS)-targeted drugs without the sedative effects of benzodiazepine analogs.
Research Evolution and Contemporary Focus
The compound’s research trajectory has shifted from synthetic chemistry (2000–2015) to biological applications (2015–present). A PubMed analysis shows:
- 2007–2014 : 92% of papers describe synthesis and crystallography.
- 2015–2025 : 68% investigate receptor binding, while 24% explore anticancer activity via topoisomerase II inhibition.
Recent breakthroughs include its use in dearomatizing spirocyclization reactions to produce 2-azaspiro[4.5]decadienes—key intermediates in alkaloid synthesis. Collaborative efforts between synthetic chemists and pharmacologists aim to optimize its pharmacokinetic profile, particularly oral bioavailability (currently 22% in rodent models).
Key Research Milestones
Properties
IUPAC Name |
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-4-1-2-5-10(9)15-7-3-6-12(15)17/h1-2,4-5H,3,6-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJDBXNEHZTINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the acetamide position is highly reactive toward nucleophiles, enabling substitution reactions. These transformations often yield intermediates for heterocyclic synthesis or functionalized derivatives.
Reagents and Conditions
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Thiols/Cyanides : Reactions with sodium thiolates or cyanide salts in polar aprotic solvents (e.g., DMSO, acetonitrile) at 60–80°C facilitate chloride displacement .
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Amines : Primary or secondary amines react under basic conditions (e.g., triethylamine) in dichloromethane or THF at room temperature.
Example Reaction Pathway
Reaction with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in ethanol containing sodium ethoxide forms thieno[2,3-b]pyridine derivatives via intermediate thioacetamides :
text2-Chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide + 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile → 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide (Intermediate) → Thieno[2,3-b]pyridine-2-carboxamide (Final Product)
Table 1: Nucleophilic Substitution Products
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pyridine-thiolate | Ethanol, sodium ethoxide, reflux | Thieno[2,3-b]pyridine-2-carboxamide | 75–82 | |
| Piperidine | Ethanol, reflux | Cyclized intermediates (e.g., 8a–d ) | 68–74 |
Hydrolysis Reactions
The amide bond and chloro group are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
Acidic Hydrolysis
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Reagents : Concentrated HCl or H₂SO₄, heated under reflux.
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Products : 2-Chloroacetic acid and 2-(2-oxopyrrolidin-1-yl)aniline.
Basic Hydrolysis
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Reagents : Aqueous NaOH (2–4 M), ethanol/water mixture, 60–80°C.
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Products : Sodium 2-chloroacetate and 2-(2-oxopyrrolidin-1-yl)aniline.
Kinetic Data
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Acidic hydrolysis proceeds faster (t₁/₂ = 1.5 h at 80°C) compared to basic conditions (t₁/₂ = 3.2 h at 80°C).
Oxidation and Reduction Reactions
The pyrrolidinone ring and acetamide group participate in redox transformations.
Oxidation
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Reagents : KMnO₄ in acidic or neutral media oxidizes the pyrrolidinone ring to succinimide derivatives.
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Conditions : Aqueous H₂SO₄, 50–60°C.
Reduction
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Reagents : LiAlH₄ reduces the amide to a secondary amine.
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Conditions : Anhydrous THF, 0°C to room temperature.
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Succinimide derivative | >90% | |
| Reduction | LiAlH₄, THF | N-(2-aminophenyl)pyrrolidinone | 65–72% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing nitrogen- and sulfur-containing heterocycles.
Key Example
Under basic conditions, intramolecular cyclization forms pyrrolo[1,2-a]quinoxaline derivatives:
textThis compound + K₂CO₃, DMF, 100°C → Pyrrolo[1,2-a]quinoxaline-4-carboxamide
Mechanistic Insight
The reaction proceeds via deprotonation at the acetamide nitrogen, followed by nucleophilic attack on the chloro group to form a six-membered ring .
Comparative Reactivity Insights
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Chloro Group vs. Amide Bond : The chloro group reacts preferentially in nucleophilic substitutions, while the amide bond requires harsher conditions for cleavage.
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Pyrrolidinone Stability : The pyrrolidinone ring remains intact under mild acidic/basic conditions but undergoes ring-opening under prolonged heating.
Limitations and Research Gaps
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Detailed kinetic studies for substitution reactions are sparse.
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Catalytic methods (e.g., transition metal catalysis) remain underexplored for this compound.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of pyrrolidin-2-one, including 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide, exhibit significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) method is commonly used to evaluate the free radical scavenging ability of these compounds.
Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial activities against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
Anticancer Activity
Investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. Compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting potential for therapeutic use in oncology .
Antiviral Activity
The compound has also been studied for its antiviral properties. Various derivatives have been tested for their inhibitory activity against different viruses, indicating a broad spectrum of biological activity that warrants further investigation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrrolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparison of key physicochemical parameters with related compounds is summarized in Table 1.
Table 1. Physicochemical Properties of 2-Chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide and Analogs
*Estimated based on analogs.
Key Observations:
Conformational and Stability Studies
- Conformational Flexibility: demonstrates that chloroacetamide substituents influence conformer distribution. For example, 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide adopts a single preferred conformer, while phosphorylated analogs exhibit equilibrium mixtures .
Biological Activity
2-Chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS No. 923226-63-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 252.70 g/mol. The presence of a chloro group and a pyrrolidine moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
Efficacy Against Bacterial Strains
In a study evaluating various N-substituted chloroacetamides, it was found that these compounds displayed varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans . The structural characteristics, including the position of substituents on the phenyl ring, were crucial in determining the antimicrobial efficacy.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective | Less effective | Moderately effective |
| N-(4-chlorophenyl)-chloroacetamide | Highly effective | Moderate | Moderate |
| N-(3-bromophenyl)-chloroacetamide | Effective | Less effective | Effective |
The antimicrobial activity is primarily attributed to the ability of the chloroacetamide derivatives to penetrate bacterial cell membranes effectively. The lipophilicity of these compounds allows them to traverse phospholipid bilayers, facilitating their interaction with intracellular targets .
Case Studies
A specific case study involved a series of newly synthesized N-(substituted phenyl)-chloroacetamides, where the biological activity was assessed using quantitative structure-activity relationship (QSAR) analysis. This approach confirmed that modifications in the chemical structure significantly influenced their antimicrobial properties, leading to the identification of promising candidates for further development .
Anticancer Potential
Emerging research suggests that compounds similar to this compound may also possess anticancer properties. For instance, studies have indicated that related acetamides can inhibit osteoclastogenesis, which is crucial in managing bone resorption-related diseases . The ability to modulate cellular pathways involved in cancer progression positions these compounds as potential therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative protocol involves reacting 2-(2-oxopyrrolidin-1-yl)aniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in anhydrous acetonitrile at room temperature for 24 hours . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride), inert atmosphere to prevent hydrolysis, and post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitoring via TLC (Rf ~0.3 in ethyl acetate) ensures reaction completion .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), FTIR, and single-crystal X-ray diffraction (SC-XRD). Key spectral markers include:
- ¹H NMR : A singlet at δ 4.2 ppm (CH₂Cl), amide NH resonance at δ 10.1 ppm, and pyrrolidinone carbonyl at δ 170–175 ppm in ¹³C NMR .
- SC-XRD : Reveals dihedral angles between the pyrrolidinone and phenyl rings (54.8–77.5°), critical for assessing conformational flexibility . Purity is validated via HPLC (C18 column, mobile phase: methanol/water) with ≥95% purity threshold .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to acute oral toxicity (H302) and skin sensitization risks (H317), use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Storage requires desiccated conditions at 2–8°C in amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the chloroacetamide moiety for targeted derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying the electrophilic carbon in the chloroacetamide group as the primary reaction site. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets, guiding rational design of derivatives . Reaction path sampling (e.g., NEB method) optimizes substitution pathways, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in crystallographic data regarding the compound’s conformational flexibility?
- Methodological Answer : SC-XRD often reveals multiple conformers in the asymmetric unit (e.g., dihedral angle variations up to 22.7° ). To resolve discrepancies:
- Perform temperature-dependent crystallography (100–300 K) to assess thermal motion.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) stabilizing specific conformers .
- Validate with molecular dynamics simulations (AMBER/CHARMM) under simulated solvent conditions .
Q. How does the pyrrolidinone ring influence the compound’s pharmacokinetic properties, and what in vitro assays are suitable for validation?
- Methodological Answer : The 2-oxopyrrolidinone group enhances solubility via hydrogen bonding and modulates metabolic stability. Key assays include:
- Lipophilicity : LogP determination via shake-flask method (octanol/water).
- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS quantification of parent compound degradation .
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
Q. What mechanistic insights explain the compound’s selectivity as an enzyme inhibitor in kinase studies?
- Methodological Answer : Competitive inhibition is probed via kinetic assays (e.g., varying ATP/substrate concentrations). Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff) to kinase ATP pockets. Mutagenesis studies (e.g., Ala-scanning) identify critical residues (e.g., Lys68 in PKA) interacting with the chloroacetamide group . Synchrotron radiation XRD of inhibitor-enzyme complexes resolves binding modes at Ångström resolution .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Variations in melting points (e.g., 151–152.5°C vs. 155°C) may arise from polymorphic forms or impurities. Resolve via:
- Differential Scanning Calorimetry (DSC) to detect polymorph transitions.
- PXRD to compare crystallinity with literature data .
- Repetition of synthesis under standardized conditions (e.g., slow evaporation for crystallization) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 151–152.5°C | |
| LogP (Predicted) | 1.92 (DFT-B3LYP) | |
| Crystallographic R-factor | 0.041 (SC-XRD) | |
| HPLC Purity | ≥95% (C18, MeOH:H₂O 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
